molecular formula C19H17BrN2O4S B2950570 (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-21-3

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2950570
CAS RN: 864975-21-3
M. Wt: 449.32
InChI Key: RMZUKDNXTXGBFH-VZCXRCSSSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, which is aromatic and thus contributes to the stability of the molecule. The bromobenzoyl group is an electron-withdrawing group, while the methoxyethyl group is an electron-donating group. These groups could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromobenzoyl and methoxyethyl groups. The bromine atom in the bromobenzoyl group could potentially be displaced in a nucleophilic substitution reaction. The methoxyethyl group could potentially undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzo[d]thiazole ring could contribute to its stability and potentially its solubility in organic solvents. The bromobenzoyl group is polar, which could influence the compound’s solubility in polar solvents .

Future Directions

Benzo[d]thiazole derivatives are a class of compounds with diverse biological activities, and there is ongoing research into their potential applications, particularly in the field of medicinal chemistry . This specific compound could potentially be investigated for its biological activities and potential applications in this context.

properties

IUPAC Name

methyl 2-(2-bromobenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-25-10-9-22-15-8-7-12(18(24)26-2)11-16(15)27-19(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZUKDNXTXGBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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